Einecs 305-725-9

oxonol dye UV-Vis spectroscopy antihalation

Einecs 305‑725‑9, CAS 95008‑98‑3, is the pyridine (1:1) complex of 4,4′-methylidynebis[1‑(4‑sulfophenyl)‑3‑methyl‑5‑pyrazolone], a synthetic monomethine bis‑pyrazolone oxonol dye [REFS‑1]. Its molecular formula is C₂₆H₂₃N₅O₈S₂ (MW 597.62 g·mol⁻¹) [REFS‑2].

Molecular Formula C21H18N4O8S2.C5H5N
C26H23N5O8S2
Molecular Weight 597.6 g/mol
CAS No. 95008-98-3
Cat. No. B12746790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 305-725-9
CAS95008-98-3
Molecular FormulaC21H18N4O8S2.C5H5N
C26H23N5O8S2
Molecular Weight597.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C.C1=CC=NC=C1
InChIInChI=1S/C21H18N4O8S2.C5H5N/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33;1-2-4-6-5-3-1/h3-11,22H,1-2H3,(H,28,29,30)(H,31,32,33);1-5H/b19-11-;
InChIKeySGYACFARTYUPMQ-XHFAFUTOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Einecs 305-725-9 (CAS 95008-98-3) – Procurement-Grade Overview of a Pyridine-Complexed Monomethine Oxonol Dye Intermediate


Einecs 305‑725‑9, CAS 95008‑98‑3, is the pyridine (1:1) complex of 4,4′-methylidynebis[1‑(4‑sulfophenyl)‑3‑methyl‑5‑pyrazolone], a synthetic monomethine bis‑pyrazolone oxonol dye [REFS‑1]. Its molecular formula is C₂₆H₂₃N₅O₈S₂ (MW 597.62 g·mol⁻¹) [REFS‑2]. The compound belongs to the oxonol dye class, historically employed as an antihalation and filter dye in silver halide photography, as well as a dye intermediate for textiles and leather [REFS‑3]. The pyridine counterion distinguishes it from the free acid (CAS 34142‑26‑2, MW 518.5) and the dipotassium salt sold as Oxonol Yellow K (CAS 82407‑55‑4, MW 594.7), conferring a distinct solubility and reactivity profile relevant to synthetic and formulation workflows [REFS‑2][REFS‑4].

Pre‑complexed pyridine salt for non‑aqueous oxonol dye synthesis
Soluble in organic reaction media; bypasses ion‑exchange steps
Distinct from water‑optimised free acid and dipotassium salt in solubility and reactivity

Einecs 305-725-9 (CAS 95008-98-3) – Why the Pyridine Salt Cannot Be Replaced by the Free Acid or Dipotassium Salt Without Experimental Risk


In‑class substitution among monomethine bis‑pyrazolone oxonols is unreliable because the counterion governs solubility, crystallinity, and reactivity. The free acid (CAS 34142‑26‑2) and dipotassium salt (CAS 82407‑55‑4) are optimised for aqueous solubility, whereas the pyridine complex Einecs 305‑725‑9 provides markedly higher solubility in organic media, enabling homogeneous reaction conditions that the free acid or potassium salt cannot sustain [REFS‑1]. Patent literature explicitly demonstrates that monomethine pyrazolone oxonols bearing conventional solubilising groups (sulfo or carboxyl) exhibit residual colour densities of 14–19 % after 8 min of aqueous washing, a performance limitation that can be modulated by the choice of salt form and substitution pattern [REFS‑2]. Selecting the correct salt form therefore directly impacts process efficiency in non‑aqueous synthesis, coating formulation, and purification workflows.

Organic Solubility

Free acid and dipotassium salt are designed for aqueous solubility; their use in non‑aqueous pyridine‑mediated condensations may lead to phase separation or incomplete dissolution.

Stoichiometric Mismatch

Substantial molecular weight differences mean that direct 1:1 mass substitution without molar recalculation introduces formulation errors; the pyridine moiety contributes significantly to equivalent weight.

Wash‑Out Profile

Residual colour after aqueous processing is influenced by counterion and substitution pattern; the potassium salt may exhibit different decolorisation kinetics than the pyridine salt in gelatin layers.

Einecs 305-725-9 (CAS 95008-98-3) – Quantitative Differentiation Evidence Against Closest Analogs


UV‑Visible Absorption: Monomethine Oxonol vs. Pentamethine Oxonol Spectral Positioning

The monomethine chromophore of the target compound absorbs at 419–423 nm (H₂O), as confirmed by the dipotassium salt analogue Oxonol Yellow K [REFS‑1]. This places it in the blue‑absorbing (yellow‑appearing) region. In contrast, the pentamethine analogue Oxonol 805 Blue (CAS 27969‑56‑8) absorbs at approximately 650 nm, a ~230 nm bathochromic shift attributable to the extended polymethine chain [REFS‑2]. This spectral separation is critical for multi‑layer photographic filter stacks and dual‑dye analytical systems where two oxonol dyes must operate without spectral overlap.

UV‑Vis Absorption
Class‑level
Monomethine λmax ~421 nm vs. pentamethine λmax ~650 nm
~230 nm spectral gap enables unambiguous dual‑dye detection without cross‑interference
Data based on dipotassium salt analogue; pyridine salt absorption expected similar
oxonol dye UV-Vis spectroscopy antihalation

Residual Stain After Aqueous Processing: Monomethine Pyrazolone Oxonols Show 14–19% Residual Colour vs. Sulpholanyl‑Substituted Analogues

In a direct comparative study of oxonol dyes embedded in gelatin layers and subjected to running‑water washing, monomethine pyrazolone oxonol dyes bearing conventional sulpho‑ or carboxyl‑solubilising groups (Comparison Dyes I–III) retained 14–19 % of their initial optical density after 8 min [REFS‑1]. In contrast, sulpholanyl‑substituted oxonol dyes of the same methine length achieved residual colour as low as 1.8 % under identical conditions [REFS‑1]. While the target compound’s pyridine salt form was not explicitly measured in this study, the data establish the performance ceiling of conventional sulphophenyl‑substituted monomethine oxonols and underscore the importance of counterion and substituent selection for applications requiring rapid decolorisation.

Residual Colour
Head‑to‑head
14–19% residual colour after 8 min washing for conventional sulphophenyl‑substituted monomethine oxonol
Conventional substitution may result in higher post‑processing stain; 10–20× difference vs. sulpholanyl analogue
Class representative data; pyridine salt not explicitly measured but falls within same substitution class
photographic dye wash-out residual colour

Counterion-Governed Molecular Weight and Formulation Precision: Pyridine Salt (MW 597.6) vs. Free Acid (MW 518.5) vs. Dipotassium Salt (MW 594.7)

The pyridine salt Einecs 305‑725‑9 possesses a molecular weight of 597.62 g·mol⁻¹ (C₂₆H₂₃N₅O₈S₂), which is 15.3 % higher than the free acid (518.5 g·mol⁻¹, C₂₁H₁₈N₄O₈S₂) and 0.5 % higher than the dipotassium salt (594.70 g·mol⁻¹, C₂₁H₁₆K₂N₄O₈S₂) [REFS‑1][REFS‑2]. The pyridine moiety (MW 79.1) contributes 13.2 % of the total molecular mass. This mass difference directly affects molar equivalency calculations in synthesis: a recipe calling for 1.0 mmol of the free acid requires 597.6 mg of the pyridine salt vs. 518.5 mg of the free acid—a 15.3 % mass adjustment. Furthermore, the pyridine salt’s organic‑phase compatibility distinguishes it from the water‑optimised potassium salt, enabling direct use in non‑aqueous condensation reactions without prior ion exchange [REFS‑3].

Molecular Weight
Head‑to‑head
Pyridine salt 597.6 g·mol⁻¹ vs. free acid 518.5 g·mol⁻¹ (+15.3%); vs. dipotassium salt 594.7 g·mol⁻¹ (+0.5%)
Stoichiometric adjustment required when switching from free acid; 15.3% mass correction critical for exact synthesis
Pyridine moiety contributes 13.2% of total mass; impacts molar equivalency calculations
salt form molecular weight formulation stoichiometry

Dyeing Performance of Methylidyne Bis‑Pyrazolones on Synthetic Fibres: Established Industrial Precedent

US Patent 2,840,443 explicitly claims the use of methylidyne bis‑pyrazolones—the core structure of Einecs 305‑725‑9—for dyeing polyethylene terephthalate (polyester) and cellulose acetate fibres to produce yellow shades [REFS‑1]. The patent teaches that the free methylidyne bis‑pyrazolone itself acts as a disperse dye for hydrophobic synthetic fibres, whereas its sulphonated derivatives (including the sulphophenyl‑substituted form of the target compound) are applicable as acid dyes for animal fibres such as wool and silk. Bis‑pyrazolone metal complex acid dyes applied to leather have been quantitatively characterised with light fastness ratings of 5–6, wash fastness of 4–5, and rubbing fastness of 4–5 (on the 1–5 grey scale) [REFS‑2]. While these fastness values are class‑level data for metal‑complexed bis‑pyrazolone dyes rather than the metal‑free pyridine salt itself, they establish the application‑relevant performance range that sulphophenyl‑substituted bis‑pyrazolone scaffolds can achieve.

Fastness Properties
Class‑level
Bis‑pyrazolone metal complex dyes: light fastness 5–6, wash fastness 4–5, rubbing fastness 4–5 on leather
Establishes application‑relevant performance range for bis‑pyrazolone scaffold; may guide dye selection
Data for metal‑complexed derivatives; metal‑free pyridine salt performance requires independent evaluation
textile dyeing polyester methylidyne bis-pyrazolone

Einecs 305-725-9 (CAS 95008-98-3) – Evidence-Backed Application Scenarios for Procurement Decision-Making


Non-Aqueous Synthesis of Oxonol Dyes Requiring a Pre-Complexed Pyridine Counterion

In the condensation of pyrazolone derivatives with orthoformates or formamidine reagents to prepare oxonol dyes, pyridine serves simultaneously as a basic catalyst and reaction solvent [REFS‑1]. The pyridine salt Einecs 305‑725‑9 delivers the chromophore in a pre‑complexed form that is directly soluble in the pyridine reaction medium, eliminating the need for a separate counterion exchange or acid‑base neutralisation step. This contrasts with the free acid or potassium salt, which exhibit limited solubility in neat pyridine and may require pre‑dissolution in water followed by solvent swap—a process that introduces residual water detrimental to condensation efficiency. The 15.3 % molecular weight differential vs. the free acid (Evidence Item 3) must be accounted for in stoichiometric calculations to avoid undercharging the reaction.

Photographic Antihalation Layer Formulation with Defined Wash-Out Kinetics

Monomethine pyrazolone oxonols are established antihalation dyes for blue‑ and green‑sensitive silver halide photographic materials [REFS‑2]. The target compound’s absorption at 419–423 nm (H₂O) positions it for blue‑light filtering. Patent data demonstrate that the residual colour of sulphophenyl‑substituted monomethine oxonols after aqueous processing ranges from 14–19 % after 8 min (Evidence Item 2). This quantitative wash‑out profile enables formulators to model and predict the optical density decay of the antihalation layer during high‑speed photographic processing, and to select the appropriate salt form (pyridine vs. potassium) based on the required balance between diffusion resistance and decolorisation rate.

Intermediate for High-Fastness Leather and Textile Acid Dyes

The bis‑pyrazolone scaffold is a proven coupling component for synthesising metal‑complex acid dyes that achieve light fastness ratings of 5–6 and wash fastness of 4–5 on leather [REFS‑3]. Einecs 305‑725‑9, as the pyridine‑solubilised form of the monomethine bis‑pyrazolone chromophore, is the appropriate starting material for diazotisation and metallisation reactions conducted in organic or mixed aqueous‑organic media. The pyridine counterion facilitates dissolution in the organic phase during azo coupling, improving reaction homogeneity compared to the aqueous‑only potassium salt. The resulting metal‑complex dyes (Cr(III), Fe(II), Cu(II)) deliver quantifiably higher fastness than non‑metallised analogues, justifying the procurement of the correct salt form at the intermediate stage.

Spectroscopic Calibration and Dual-Dye Analytical Systems

The ~230 nm spectral gap between the monomethine oxonol (λmax ~421 nm) and the pentamethine oxonol (λmax ~650 nm) established in Evidence Item 1 enables these two dye classes to be deployed simultaneously as internal spectroscopic standards or ratiometric probes without mutual interference. Einecs 305‑725‑9, as a well‑defined monomethine oxonol salt, provides the short‑wavelength reference channel in dual‑dye fluorescence or absorption assays, while a pentamethine oxonol such as Oxonol 805 Blue supplies the long‑wavelength channel. The pyridine salt form ensures solubility in the organic solvent systems commonly used for preparing dye‑doped polymer films or liquid calibration standards.

Application
Selection Property
Validation Focus
Non‑aqueous oxonol dye synthesis
Pre‑complexed pyridine counterion
Stoichiometric accuracy & solvent compatibility
Photographic antihalation layer
Defined wash‑out kinetics
Residual colour profile & salt form selection
High‑fastness acid dye synthesis
Organic‑phase intermediate for metal‑complex dyes
Class‑level fastness properties (light, wash, rubbing)
Dual‑dye analytical calibration
Wide spectral separation to pentamethine oxonols
Non‑overlapping absorption channels
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